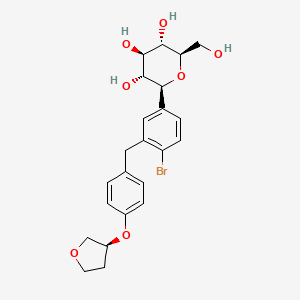
Bromo Empagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo Empagliflozin is a derivative of Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. Empagliflozin is primarily used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine
Vorbereitungsmethoden
The synthesis of Bromo Empagliflozin involves several steps, starting with the reaction of 5-bromo-2-chlorobenzoic acid and anisole to form 5-bromo-2-chlorophenyl-4-methoxyphenyl-ketone. This intermediate undergoes a reduction reaction to yield 5-bromo-2-chloro-4’-methoxydiphenylmethane. The next step involves a coupling reaction with 2,3,4,6-O-tetrapivaloyl-alpha-D-bromo-glucopyranose to produce a key intermediate. This intermediate is then demethylated and reacted with (S)-3-iodo-tetrahydrofuran under alkaline conditions to form this compound .
Analyse Chemischer Reaktionen
Bromo Empagliflozin can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to remove oxygen or add hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its effects on glucose metabolism can be studied in cellular and animal models.
Medicine: As a derivative of Empagliflozin, it may have potential therapeutic applications in managing diabetes and related conditions.
Industry: It can be used in the development of new pharmaceuticals and chemical processes
Wirkmechanismus
Bromo Empagliflozin, like Empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased glucose excretion through urine. The primary molecular target is SGLT2, but it may also affect other pathways involved in glucose metabolism and renal function .
Vergleich Mit ähnlichen Verbindungen
Bromo Empagliflozin can be compared with other SGLT2 inhibitors such as:
- Dapagliflozin
- Canagliflozin
- Ertugliflozin While all these compounds inhibit SGLT2 and promote glucose excretion, this compound’s unique bromine atom may confer different pharmacokinetic and pharmacodynamic properties. For instance, it may have different absorption, distribution, metabolism, and excretion profiles compared to other SGLT2 inhibitors .
Eigenschaften
Molekularformel |
C23H27BrO7 |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6R)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27BrO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 |
InChI-Schlüssel |
WETJYJMFYZMTCR-QZMOQZSNSA-N |
Isomerische SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Br |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


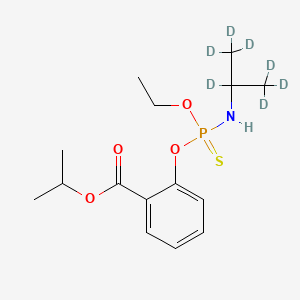
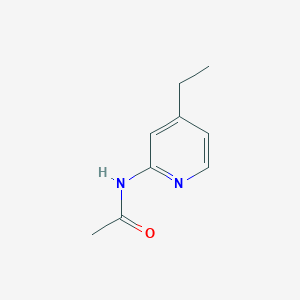


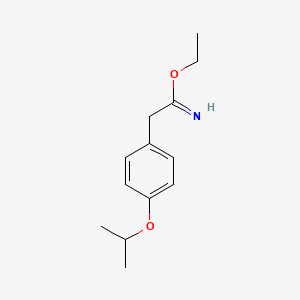
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)
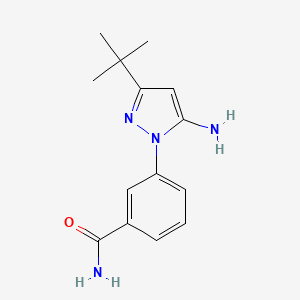
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

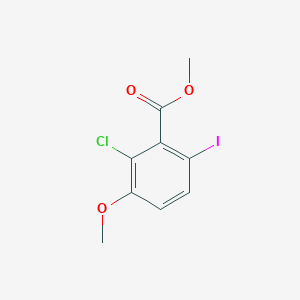
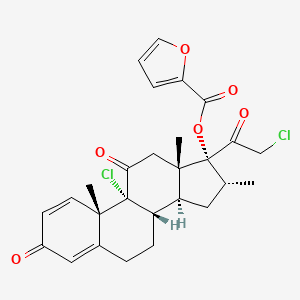
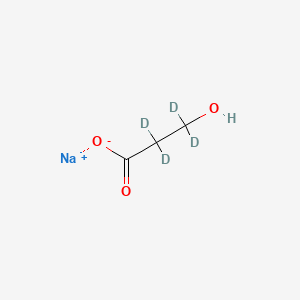
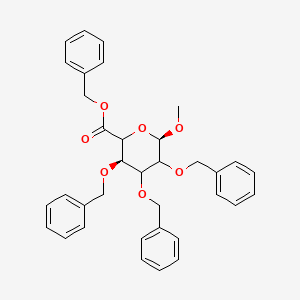
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
